1-(4-(4-Aminophenyl)furan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-Aminophenyl)furan-2-yl)ethanone is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with an aminophenyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Aminophenyl)furan-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroacetophenone and furan-2-carbaldehyde.
Reduction: The nitro group of 4-nitroacetophenone is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Condensation: The resulting 4-aminophenylacetone is then condensed with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Aminophenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-(4-(4-Aminophenyl)furan-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: Researchers study its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-(4-(4-Aminophenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetylfuran: A furan derivative with a similar structure but lacking the aminophenyl group.
4-Aminophenylacetone: Similar to the starting material used in the synthesis but without the furan ring.
Uniqueness
1-(4-(4-Aminophenyl)furan-2-yl)ethanone is unique due to the presence of both the furan ring and the aminophenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-[4-(4-aminophenyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C12H11NO2/c1-8(14)12-6-10(7-15-12)9-2-4-11(13)5-3-9/h2-7H,13H2,1H3 |
InChI Key |
IFVSHNBIVVSRCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CO1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.